molecular formula C15H26N4O3 B12309467 rac-tert-butyl N-[(1R,2R)-2-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate, cis

rac-tert-butyl N-[(1R,2R)-2-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate, cis

Cat. No.: B12309467
M. Wt: 310.39 g/mol
InChI Key: BDQPWDYOCJIZAT-UHFFFAOYSA-N
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Description

The compound “rac-tert-butyl N-[(1R,2R)-2-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate, cis” is a synthetic organic molecule It is characterized by its complex structure, which includes a cyclohexyl ring, a triazole moiety, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-tert-butyl N-[(1R,2R)-2-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate, cis” typically involves multiple steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the triazole to the cyclohexyl ring: This step often involves a nucleophilic substitution reaction where the triazole moiety is introduced to a cyclohexyl derivative.

    Formation of the carbamate group: This is typically done by reacting the intermediate with tert-butyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole moiety, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the triazole ring, potentially yielding alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Oxo derivatives of the triazole ring.

    Reduction: Alcohol derivatives of the triazole ring.

    Substitution: Various substituted carbamate derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole moiety is particularly useful in bioorthogonal chemistry.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new therapeutics.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which “rac-tert-butyl N-[(1R,2R)-2-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate, cis” exerts its effects is largely dependent on its interaction with specific molecular targets. The triazole moiety can interact with metal ions and enzymes, potentially inhibiting or modulating their activity. The carbamate group can form hydrogen bonds with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[(1R,2R)-2-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate, trans
  • tert-butyl N-[(1R,2R)-2-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate

Uniqueness

The cis configuration of the cyclohexyl ring in “rac-tert-butyl N-[(1R,2R)-2-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate, cis” imparts unique stereochemical properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its trans counterpart and other similar compounds.

Properties

Molecular Formula

C15H26N4O3

Molecular Weight

310.39 g/mol

IUPAC Name

tert-butyl N-[2-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]cyclohexyl]carbamate

InChI

InChI=1S/C15H26N4O3/c1-15(2,3)22-14(21)16-11-8-6-5-7-10(11)9-12-17-18-13(20)19(12)4/h10-11H,5-9H2,1-4H3,(H,16,21)(H,18,20)

InChI Key

BDQPWDYOCJIZAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1CC2=NNC(=O)N2C

Origin of Product

United States

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